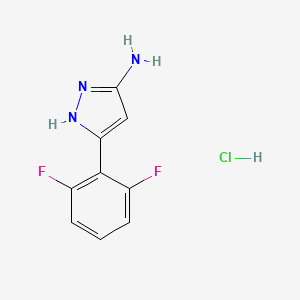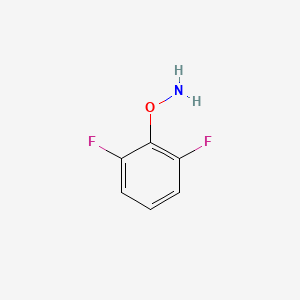
O-(2,6-difluorophenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,6-difluorophenyl)hydroxylamine: is a chemical compound characterized by the presence of a hydroxylamine group attached to a 2,6-difluorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,6-difluorophenyl)hydroxylamine typically involves the reaction of 2,6-difluoroaniline with hydroxylamine derivatives under controlled conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as electrodialysis coupled with oxime hydrolysis. This method integrates the oxime hydrolysis, hydroxylamine protonation, and separation processes into a single step, offering higher yields and efficiency compared to traditional methods .
Análisis De Reacciones Químicas
Types of Reactions: O-(2,6-difluorophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
O-(2,6-difluorophenyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of O-(2,6-difluorophenyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
- O-(2,4-difluorophenyl)hydroxylamine
- O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine
- O-benzoylhydroxylamines
Comparison:
- O-(2,6-difluorophenyl)hydroxylamine is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets.
- O-(2,4-difluorophenyl)hydroxylamine has a different fluorine arrangement, potentially leading to different chemical and biological properties.
- O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine has multiple fluorine atoms, which can significantly alter its reactivity and stability.
- O-benzoylhydroxylamines are versatile electrophilic aminating agents used in various C-N bond-forming reactions .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C6H5F2NO |
|---|---|
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
O-(2,6-difluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5F2NO/c7-4-2-1-3-5(8)6(4)10-9/h1-3H,9H2 |
Clave InChI |
UZKWIXWZEHEPDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)ON)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


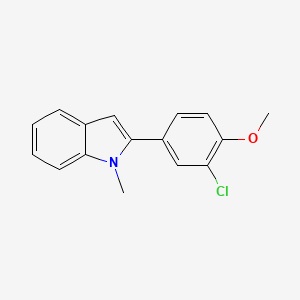

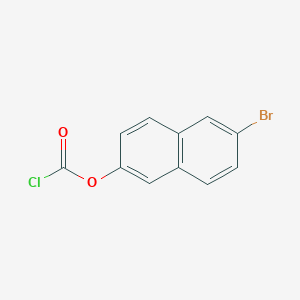
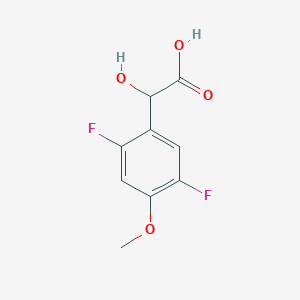

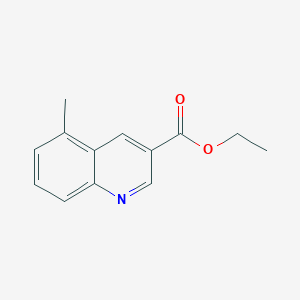


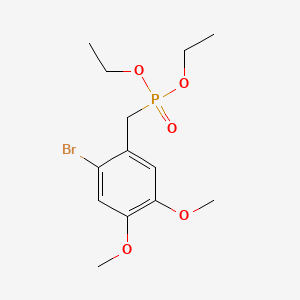

![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide](/img/structure/B13700770.png)
![(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine](/img/structure/B13700772.png)

